Methyl 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoate
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Overview
Description
Methyl 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoate is a chemical compound with the molecular formula C13H14FN3O It is known for its unique structure, which includes a cyanocyclobutyl group, a fluorine atom, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoate typically involves the reaction of 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoic acid.
Reduction: Formation of 4-((1-aminocyclobutyl)amino)-2-fluorobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide
- 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzoic acid
- 4-((1-Cyanocyclobutyl)amino)-2-fluorobenzonitrile
Uniqueness
Methyl 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications where the ester functionality is required .
Properties
Molecular Formula |
C13H13FN2O2 |
---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
methyl 4-[(1-cyanocyclobutyl)amino]-2-fluorobenzoate |
InChI |
InChI=1S/C13H13FN2O2/c1-18-12(17)10-4-3-9(7-11(10)14)16-13(8-15)5-2-6-13/h3-4,7,16H,2,5-6H2,1H3 |
InChI Key |
NXCGTMDNWNHRQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)NC2(CCC2)C#N)F |
Origin of Product |
United States |
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